molecular formula C9H10S B133360 2-Pent-1-ynylthiophene CAS No. 145349-58-2

2-Pent-1-ynylthiophene

Cat. No. B133360
M. Wt: 150.24 g/mol
InChI Key: MMDWHPHICBPCGZ-UHFFFAOYSA-N
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Description

2-Pent-1-ynylthiophene is a chemical compound that belongs to the class of thiophene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including material science, organic electronics, and biochemistry.

Mechanism Of Action

The mechanism of action of 2-Pent-1-ynylthiophene is not fully understood. However, it is believed to interact with biomolecules, such as proteins and nucleic acids, through π-π stacking and hydrogen bonding interactions. This interaction can lead to changes in the conformation and function of biomolecules.

Biochemical And Physiological Effects

2-Pent-1-ynylthiophene has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to exhibit antioxidant activity, which can protect cells from oxidative stress. In addition, it has been studied for its potential as a cancer therapeutic agent due to its ability to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of 2-Pent-1-ynylthiophene is its ease of synthesis and purification. It can be synthesized using simple and readily available starting materials and can be purified using standard laboratory techniques. However, one of the limitations is its low solubility in common organic solvents, which can make it difficult to handle and study.

Future Directions

There are several future directions for the study of 2-Pent-1-ynylthiophene. One potential direction is the development of new synthetic methods to improve yield and purity. Another direction is the study of its interaction with biomolecules at the molecular level using techniques such as X-ray crystallography and NMR spectroscopy. Additionally, the potential applications of 2-Pent-1-ynylthiophene in the field of biochemistry, such as its use as a fluorescent probe for the detection of biomolecules, warrant further investigation.

Scientific Research Applications

2-Pent-1-ynylthiophene has been extensively studied for its potential applications in various fields. In material science, it has been used as a building block for the synthesis of conjugated polymers and as a component in organic photovoltaic devices. In organic electronics, it has been used as a hole-transporting material in organic light-emitting diodes. In biochemistry, it has been studied for its potential as a fluorescent probe for the detection of biomolecules.

properties

CAS RN

145349-58-2

Product Name

2-Pent-1-ynylthiophene

Molecular Formula

C9H10S

Molecular Weight

150.24 g/mol

IUPAC Name

2-pent-1-ynylthiophene

InChI

InChI=1S/C9H10S/c1-2-3-4-6-9-7-5-8-10-9/h5,7-8H,2-3H2,1H3

InChI Key

MMDWHPHICBPCGZ-UHFFFAOYSA-N

SMILES

CCCC#CC1=CC=CS1

Canonical SMILES

CCCC#CC1=CC=CS1

synonyms

Thiophene, 2-(1-pentynyl)- (9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantities: pent-1-yne (6.80 g, 0.10 mol), n-butyllithium (10.0 ml, 10.0M in hexane, 0.044 mol), zinc chloride (13.60 g, 0.10 mol), 2-bromothiophene (16.00 g, 0.098 mol), tetrakis (triphenylphosphine)palladium(O) (3.40 g 2.94 mol).
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three
[Compound]
Name
tetrakis (triphenylphosphine)palladium(O)
Quantity
3.4 g
Type
reactant
Reaction Step Four
Quantity
13.6 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of n-butyllithium (10.0 ml, 10.0M in hexane, 0.10 mol) is added dropwise to a stirred cooled (-5° to 0° C.) solution of pent-1-yne (6.80 g, 0.10 mol) in dry THF under dry nitrogen. This mixture is stirred for 10 minutes and then a solution of dry zinc chloride (13.63 g, 0.10 mol) in dry THF is added dropwise to 2-bromothiophene (16.00 g, 0.098 mol) at a temperature of between -5° C. and 0° C. followed by addition of tetrakis (triphenylphosphine)palladium(O) (3.40 g, 2.94 mol). The mixture is stirred at room temperature overnight (glc analysis revealing a complete reaction) and poured into 10% hydrochloric acid. The product is extracted into ether (×2) and the combined ethereal extracts are washed with aqueous sodium hydrogen carbonate and dried (MgSO4). The solvent is removed in vacuo, then the product is filtered and distilled to yield 12.9 g (88%) colourless liquid.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
tetrakis (triphenylphosphine)palladium(O)
Quantity
3.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
16 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
13.63 g
Type
catalyst
Reaction Step Five
Yield
88%

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